molecular formula C20H27NO2 B601935 Dienogest Impurity I CAS No. 65928-65-6

Dienogest Impurity I

Cat. No.: B601935
CAS No.: 65928-65-6
M. Wt: 313.4 g/mol
InChI Key: WFQBBPSNJXAJGD-SWBPCFCJSA-N
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Description

Dienogest Impurity I is a chemical compound that is often encountered as a byproduct in the synthesis of Dienogest, a synthetic progestogen used primarily in contraceptives and the treatment of endometriosis. . Understanding the properties and behavior of this impurity is crucial for ensuring the purity and efficacy of pharmaceutical products containing Dienogest.

Biochemical Analysis

Biochemical Properties

Dienogest Impurity I, like Dienogest, may interact with various enzymes, proteins, and other biomolecules. It could potentially bind to progesterone receptors, exerting a progestational effect . The nature of these interactions would likely be non-covalent and reversible, involving hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Cellular Effects

This compound may influence cell function in a manner similar to Dienogest. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it might modulate the activity of transcription factors, leading to changes in gene expression .

Molecular Mechanism

The molecular mechanism of this compound would likely involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression. For example, it might bind to progesterone receptors, triggering a cascade of intracellular events .

Preparation Methods

The synthesis of Dienogest Impurity I typically involves several steps, starting from the precursor compounds used in the production of Dienogest. One common synthetic route involves the conversion of ketal intermediates to the desired impurity through a series of reactions including hydrolysis and oxidation . Industrial production methods focus on optimizing reaction conditions to minimize the formation of impurities and ensure high purity of the final product. This often involves the use of specific solvents and catalysts to control the reaction environment .

Chemical Reactions Analysis

Dienogest Impurity I undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This impurity can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like acetonitrile or ethyl acetate . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various hydroxylated or nitrile-containing derivatives .

Comparison with Similar Compounds

Dienogest Impurity I can be compared to other impurities and related compounds in the synthesis of Dienogest, such as:

    Dienogest Impurity A: (17β)-11,17-Dihydroxy-3-oxoestra-4,9-dien-17-yl acetonitrile

    Dienogest Impurity B: Estra-4,9-diene-3,17-dione

    Dienogest Impurity C: (17β)-17-Hydroxy-3-oxoestra-5(10),9(11)-dien-17-yl acetonitrile

These impurities share structural similarities but differ in their specific functional groups and chemical properties . This compound is unique in its specific hydroxyl and nitrile functional groups, which influence its reactivity and behavior in chemical reactions.

Properties

CAS No.

65928-65-6

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

2-[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile

InChI

InChI=1S/C20H27NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h16-18,23H,2-10,12H2,1H3/t16-,17-,18+,19+,20-/m1/s1

InChI Key

WFQBBPSNJXAJGD-SWBPCFCJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(=O)C4

Canonical SMILES

CC12CCC3C(C1CCC2(CC#N)O)CCC4=C3CCC(=O)C4

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(17α)-17-Hydroxy-3-oxo-19-norpregn-5(10)-ene-21-nitrile

Origin of Product

United States

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